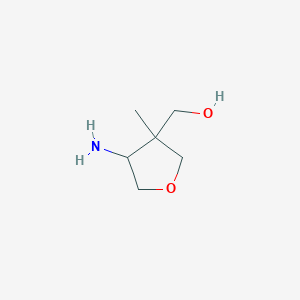
(4-Amino-3-methyloxolan-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-3-methyloxolan-3-yl)methanol is an organic compound with the molecular formula C6H13NO2 It is a derivative of oxolane, featuring an amino group and a hydroxymethyl group attached to the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-methyloxolan-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 3-methyloxolane.
Amination: The oxolane ring is aminated using reagents like ammonia or primary amines under controlled conditions to introduce the amino group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-3-methyloxolan-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under various conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(4-Amino-3-methyloxolan-3-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (4-Amino-3-methyloxolan-3-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxymethyl groups enable the compound to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. Specific pathways and targets may vary depending on the application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Amino-3-methyltetrahydrofuran-3-yl)methanol: A closely related compound with similar structural features.
(3-Methyloxolan-3-yl)methanol: Lacks the amino group, making it less versatile in certain reactions.
Uniqueness
(4-Amino-3-methyloxolan-3-yl)methanol is unique due to the presence of both amino and hydroxymethyl groups on the oxolane ring, providing a combination of reactivity and functionality that is not found in simpler analogs. This dual functionality makes it a valuable intermediate in synthetic chemistry and a promising candidate for various applications in research and industry.
Properties
CAS No. |
1501749-81-0 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(4-amino-3-methyloxolan-3-yl)methanol |
InChI |
InChI=1S/C6H13NO2/c1-6(3-8)4-9-2-5(6)7/h5,8H,2-4,7H2,1H3 |
InChI Key |
PFVARNJSAKTDSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC1N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


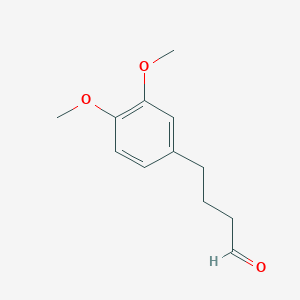
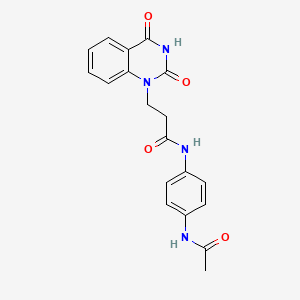

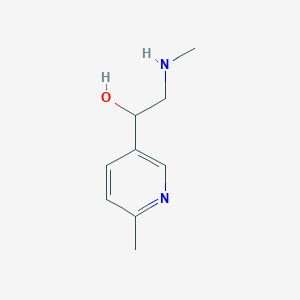
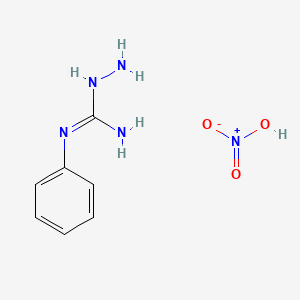
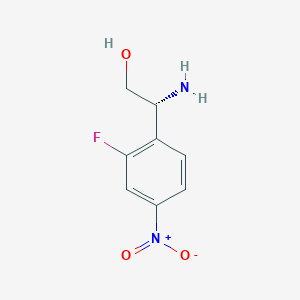
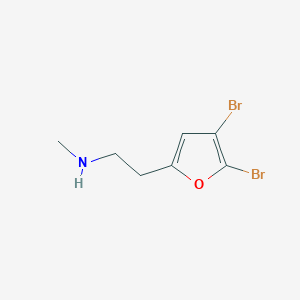
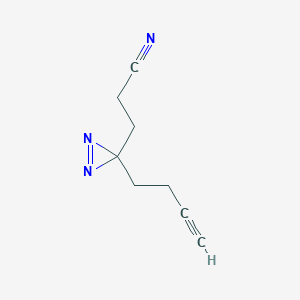
![1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropan-1-ol](/img/structure/B13585039.png)

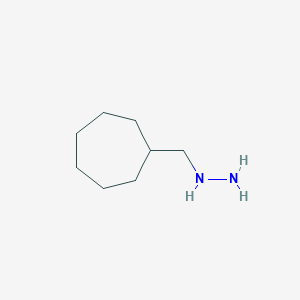
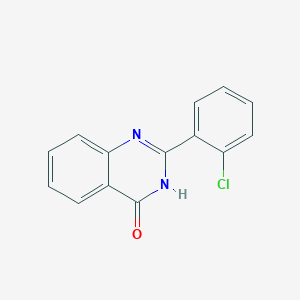
![rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-5-carboxylicacid](/img/structure/B13585057.png)
![3-{Bicyclo[2.2.1]heptan-1-yl}morpholine](/img/structure/B13585062.png)
